molecular formula C9H15N3O B13079983 4-Methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine

4-Methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13079983
M. Wt: 181.23 g/mol
InChI Key: PODMRAXJJGMLJY-UHFFFAOYSA-N
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Description

4-Methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine is a heterocyclic compound featuring a pyrazole core substituted with a methyl group at position 4 and an oxolane (tetrahydrofuran) ring attached via a methylene group at position 1. The molecular formula is C₉H₁₅N₃O, with a molecular weight of 181.24 g/mol (exact mass: 181.1216) . This compound is cataloged under CAS number 1432034-78-0 and MDL number MFCD18365672, indicating its use as a building block in medicinal chemistry and materials science .

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

4-methyl-1-(oxolan-3-ylmethyl)pyrazol-3-amine

InChI

InChI=1S/C9H15N3O/c1-7-4-12(11-9(7)10)5-8-2-3-13-6-8/h4,8H,2-3,5-6H2,1H3,(H2,10,11)

InChI Key

PODMRAXJJGMLJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(N=C1N)CC2CCOC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine typically involves the reaction of 4-methyl-1H-pyrazole-3-carboxylic acid with oxolan-3-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted pyrazoles .

Scientific Research Applications

4-Methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural and molecular differences between 4-Methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine and related pyrazole derivatives:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Data References
This compound C₉H₁₅N₃O 181.24 - 4-Methyl
- 1-(Oxolan-3-yl)methyl
CAS 1432034-78-0; MDL MFCD18365672
N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine C₁₂H₁₅N₅ 229.28 - 3-Methyl
- 1-Pyridin-3-yl
- N-Cyclopropyl
Yield: 17.9%; mp 104–107°C; HRMS m/z 215 ([M+H]⁺)
1-[(1-Methyl-1H-pyrazol-3-yl)methyl]-1H-pyrazol-4-amine C₇H₁₀N₆ 178.20 - 4-Amino
- 1-(1-Methylpyrazol-3-yl)methyl
CAS 1546273-32-8; Synonymous with EN300-1107381
4-Chloro-1-[(1-ethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine C₉H₁₂ClN₅ 225.68 - 4-Chloro
- 1-(1-Ethylpyrazol-4-yl)methyl
CAS 1004452-02-1; Molecular formula C₉H₁₂ClN₅
Ethyl({1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methyl)amine C₁₀H₁₈N₄O 222.28 - 1-(Oxolan-3-yl)methyl
- Ethylamine substituent on triazole
CAS 1706454-39-8; Parchem product with distinct triazole core

Spectral and Physical Data

  • N-Cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine : Characterized by $^1$H NMR (δ 8.87 ppm for pyridine protons) and a melting point of 104–107°C, indicating crystalline stability .

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